Gadopiclenol
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Overview
Description
Gadopiclenol is a paramagnetic macrocyclic non-ionic complex of gadolinium. It is primarily used as a contrast agent in magnetic resonance imaging (MRI) to detect and visualize lesions with abnormal vascularity in the central nervous system and other parts of the body . This compound has a higher relaxivity compared to standard gadolinium-based contrast agents, allowing for a lower dose while maintaining imaging quality .
Preparation Methods
The synthesis of gadopiclenol involves the formation of a macrocyclic structure that chelates gadolinium ions. The synthetic route typically includes the following steps:
Formation of the Macrocyclic Ligand: The macrocyclic ligand is synthesized through a series of condensation reactions involving dihydroxypropylamine and other intermediates.
Chelation with Gadolinium: The macrocyclic ligand is then reacted with gadolinium chloride under controlled conditions to form the gadolinium complex.
Industrial production methods involve scaling up these reactions under stringent quality control to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Gadopiclenol undergoes several types of chemical reactions:
Oxidation and Reduction: The compound is stable under oxidative and reductive conditions due to its macrocyclic structure.
Substitution Reactions: The macrocyclic ligand can undergo substitution reactions, but the gadolinium complex remains stable under physiological conditions.
Common reagents used in these reactions include dihydroxypropylamine, gadolinium chloride, and various solvents and catalysts . The major product formed is the gadolinium complex, which is highly stable and exhibits high relaxivity .
Scientific Research Applications
Gadopiclenol is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a contrast agent in MRI to study chemical reactions and molecular structures.
Biology: Helps in visualizing biological tissues and understanding physiological processes.
Industry: Employed in the development of new diagnostic tools and imaging techniques.
Mechanism of Action
Gadopiclenol exerts its effects by altering the relaxation rates of water protons in its vicinity when placed in a magnetic field. This paramagnetic molecule develops a magnetic moment, which enhances the contrast in MRI images . The molecular targets include water molecules in biological tissues, and the pathways involved are related to the magnetic properties of gadolinium .
Comparison with Similar Compounds
Gadopiclenol is compared with other gadolinium-based contrast agents such as gadobutrol and gadoterate:
Gadobutrol: This compound has higher relaxivity, allowing for a lower dose while maintaining imaging quality.
Gadoterate: This compound exhibits higher kinetic stability and a longer dissociation half-life under acidic conditions.
Similar compounds include gadobutrol, gadoterate, and gadodiamide . This compound’s uniqueness lies in its higher relaxivity and stability, making it a preferred choice for MRI contrast enhancement .
Properties
Gadopiclenol is a macrocyclic non-ionic complex of gadolinium and a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadopiclenol accumulates. | |
CAS No. |
933983-75-6 |
Molecular Formula |
C35H54GdN7O15 |
Molecular Weight |
970.1 g/mol |
IUPAC Name |
2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+) |
InChI |
InChI=1S/C35H57N7O15.Gd/c43-19-24(46)14-36-30(49)7-4-27(33(52)53)40-10-12-41(28(34(54)55)5-8-31(50)37-15-25(47)20-44)17-22-2-1-3-23(39-22)18-42(13-11-40)29(35(56)57)6-9-32(51)38-16-26(48)21-45;/h1-3,24-29,43-48H,4-21H2,(H,36,49)(H,37,50)(H,38,51)(H,52,53)(H,54,55)(H,56,57);/q;+3/p-3 |
InChI Key |
GNRQMLROZPOLDG-UHFFFAOYSA-K |
SMILES |
C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(CCN1C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-])C(CCC(=O)NCC(CO)O)C(=O)[O-].[Gd+3] |
Synonyms |
3,6,9,15-Tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, alpha, alpha', alpha''-tris(3-((2,3-dihydroxypropyl)amino)-3-oxopropyl)-, gadolinium salt (1:1) Gadolinium 2,2',2''-(3,6,9,15-tetraazabicyclo(9.3.1)pentadeca-1(15),11,13-triene-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoate) gadopiclenol |
Origin of Product |
United States |
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